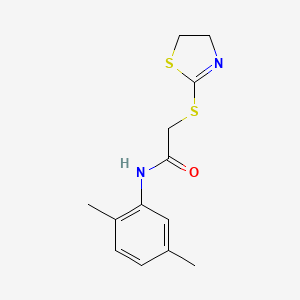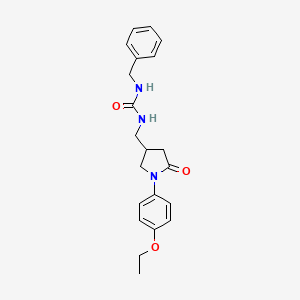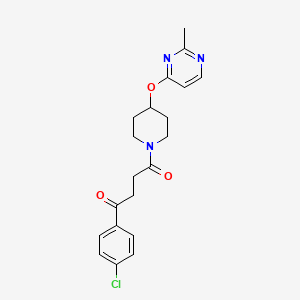
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
One study discussed the formation of 1,2-dioxanes utilizing tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, showcasing the reactivity of certain phenyl-substituted compounds, which could relate to the chemical reactivity of the target compound in specific conditions (Nishino et al., 1991). This highlights the potential for creating cyclic peroxides, a feature that might be of interest when considering the synthesis or reactivity of the target compound.
Photoredox Mediated Synthesis
Another significant application is the development of efficient synthetic pathways for 1,4-diphenyl substituted butane-1,4-diones using photoredox catalysis, which demonstrates innovative approaches to synthesizing complex organic molecules that could include the target compound (Das et al., 2016). This research underscores the importance of novel catalytic systems in facilitating difficult bond formations under mild conditions.
Tautomery and Acid-Base Properties
Research on azoderivatives of similar butane-dione compounds provides insight into the structural, tautomeric, and acid-base properties of these molecules, which could be pertinent for understanding the chemical behavior of the target compound under various conditions (Mahmudov et al., 2011). This study reveals the dynamic nature of such compounds in solution, which could influence their reactivity and stability.
Antagonistic Activity
A research paper on the synthesis and structure-activity relationships for CCR5 receptor antagonists presents the design and development of compounds with potential therapeutic applications (Finke et al., 2001). Although this study does not directly involve the target compound, it illustrates the broader context of how structurally related molecules could be explored for biological activities, suggesting potential avenues for the application of the target compound in medical research.
Asymmetric Hydrogenation
The synthesis and asymmetric hydrogenation of compounds containing a similar structural framework indicate the potential for enantioselective transformations, offering insights into the stereochemical manipulation of such molecules (Bisset et al., 2012). This is relevant for the development of enantioselective syntheses of the target compound or its derivatives, which could be critical for applications in asymmetric catalysis or the synthesis of chiral drug molecules.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-22-11-8-19(23-14)27-17-9-12-24(13-10-17)20(26)7-6-18(25)15-2-4-16(21)5-3-15/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMWLIALJTXERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)
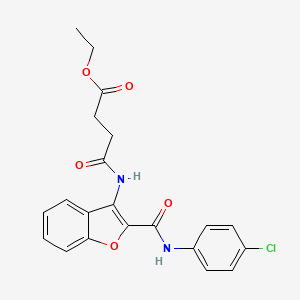
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)
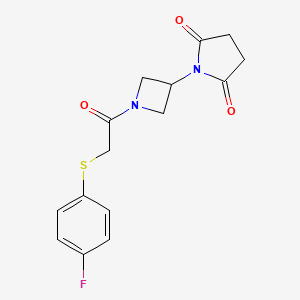
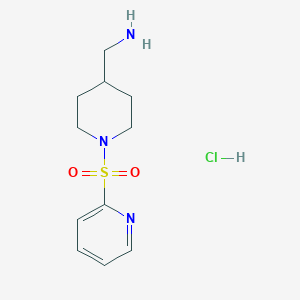
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
